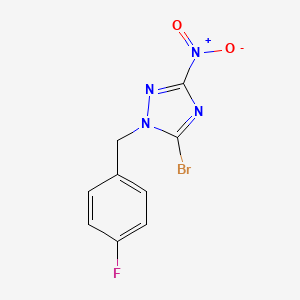

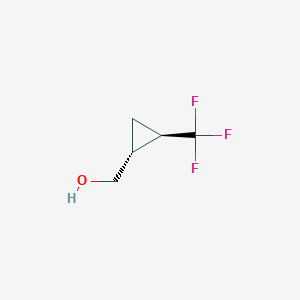

![molecular formula C14H11ClF3NO B2429436 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1042519-03-8](/img/structure/B2429436.png)

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . Its molecular formula is C14H11ClF3NO and has a molecular weight of 301.69 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves Pd-catalyzed coupling reactions . For instance, the chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The exact structure can be viewed using specialized software .Scientific Research Applications

Fluorescence Detection

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has been used in the development of fluorescence turn-on detection methods. A study by Liu et al. (2015) demonstrated its application in detecting cysteine with high sensitivity and selectivity, differentiating it from other amino acids like homocysteine and glutathione. This method was further applied to serum samples, showcasing its potential for biological sample analysis (Liu, Wang, Xiang, & Tong, 2015).

Antimicrobial and Antidiabetic Activities

Research by Rafique et al. (2022) explored the antimicrobial and antidiabetic properties of derivatives of this compound. Their study found broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating potential therapeutic applications. Additionally, they conducted DNA interaction studies, suggesting possible anticancer properties (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Synthesis and Characterization

Pawar, Sakhare, and Arbad (2016) focused on synthesizing and characterizing metal complexes of 4-chloro-2-amino phenol derivatives. Their work included in vitro antibacterial and antifungal screening, providing a foundation for further exploring the compound's biological activity (Pawar, Sakhare, & Arbad, 2016).

Metal Complexes and Biological Activity

Palreddy et al. (2015) synthesized novel metal complexes of this compound and investigated their biological activities. The study included an examination of the interactions of these complexes with DNA and their antibacterial properties, demonstrating the compound's versatility in developing new metal-based therapeutic agents (Palreddy, Mohmed, Narsimha, Aparna, & Mariyam, 2015).

Corrosion Inhibition

Boughoues et al. (2020) studied the use of this compound derivatives as corrosion inhibitors. Their findings indicate that these compounds form a protective film on mild steel surfaces, effectively reducing corrosion in acidic environments. This research highlights the compound's potential in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Safety and Hazards

Properties

IUPAC Name |

4-chloro-2-[[2-(trifluoromethyl)anilino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c15-10-5-6-13(20)9(7-10)8-19-12-4-2-1-3-11(12)14(16,17)18/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMXZMLVFVZDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

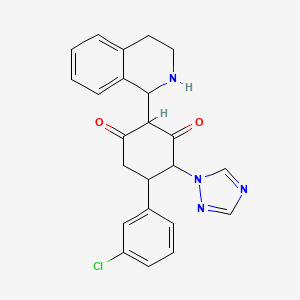

![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)

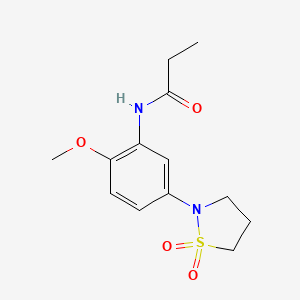

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2429358.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2429359.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)

![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)

![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)